Product packaging for 1,1'-Biphenyl, 3,4-difluoro-4'-propyl-(Cat. No.:CAS No. 118164-49-1)

1,1'-Biphenyl, 3,4-difluoro-4'-propyl-

Cat. No.: B3046024
CAS No.: 118164-49-1
M. Wt: 232.27 g/mol
InChI Key: YFWIAHIWUXKPNB-UHFFFAOYSA-N
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Description

Significance of Biphenyl (B1667301) Scaffolds in Advanced Materials Chemistry

The biphenyl scaffold, consisting of two connected benzene (B151609) rings, is a privileged structure in organic and materials chemistry. rsc.orgresearchgate.net Its rigidity and planarity facilitate π-electron delocalization, a critical feature for electronic and photonic applications. Biphenyl derivatives are integral components in the design of a wide array of advanced materials. They serve as foundational building blocks for liquid crystals (LCs), fluorescent layers in organic light-emitting diodes (OLEDs), and organic semiconductors. rsc.org The versatility of the biphenyl unit allows for systematic tuning of its properties through chemical modification, making it a frequent choice for creating materials with tailored optical and electronic characteristics. mdpi.com

The Role of Fluorine Substitution in Biphenyl Derivatives

The introduction of fluorine atoms onto the biphenyl scaffold dramatically alters its physicochemical properties, offering a powerful tool for molecular engineering. nih.gov Fluorine is the most electronegative element, and its substitution on an aromatic ring induces strong electronic perturbations. Key effects of fluorination include:

Modification of Electronic Energy Levels : Fluorine atoms lower the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govrsc.org This tuning is crucial for optimizing charge injection and transport in organic electronic devices and for enhancing the stability of materials against oxidative degradation. nih.gov

Influence on Intermolecular Interactions : The small size of the fluorine atom allows for its incorporation into molecular structures without causing significant steric hindrance. nih.gov However, its presence can influence solid-state packing and molecular self-assembly through C-H···F interactions, which can enhance charge carrier mobility. nih.gov

Tuning of Mesomorphic Properties : In the field of liquid crystals, fluorine substitution is a critical strategy for controlling the mesophase behavior. researchgate.netresearchgate.net It can be used to adjust dielectric anisotropy (Δε), melting points, clearing points, and viscosity, which are all essential parameters for display applications. researchgate.netnih.gov Specifically, lateral fluorine substitution is often employed to widen the nematic phase temperature range of liquid crystals. researchgate.net

The strategic placement and number of fluorine substituents allow for the fine-tuning of a molecule's properties to meet the specific demands of advanced applications, such as high-resolution liquid crystal displays (LCDs). researchgate.netresearchgate.net

Contextualizing 1,1'-Biphenyl, 3,4-difluoro-4'-propyl- within Current Research Paradigms

The compound 1,1'-Biphenyl, 3,4-difluoro-4'-propyl- (also known as 3,4-difluoro-4'-propyl-1,1'-biphenyl) is a specific example of a fluorinated biphenyl designed for advanced material applications, particularly in the field of liquid crystals. Its structure combines the essential features discussed previously: a rigid biphenyl core, a flexible alkyl chain (propyl group) that promotes liquid crystallinity, and strategically placed fluorine atoms to modulate its physical properties.

This molecule is a component in nematic liquid crystal mixtures, which are fundamental to the operation of many modern displays. researchgate.netresearchgate.net The 3,4-difluoro substitution pattern on one phenyl ring, combined with the 4'-propyl group on the other, is designed to achieve a specific balance of properties, such as a broad nematic temperature range, appropriate dielectric anisotropy, and low viscosity. researchgate.netresearchgate.net Research in this area focuses on synthesizing and characterizing such molecules to create LC mixtures with improved performance characteristics, including faster switching times, higher contrast ratios, and wider operating temperature ranges for technologies like thin-film transistor (TFT) displays. researchgate.net

Physical and Chemical Properties

Below is a table summarizing key identifiers and computed properties for 1,1'-Biphenyl, 3,4-difluoro-4'-propyl-.

PropertyValue
CAS Number 118164-49-1
Molecular Formula C₁₅H₁₄F₂
Molecular Weight 232.27 g/mol
IUPAC Name 3,4-difluoro-4'-propyl-1,1'-biphenyl

Data sourced from publicly available chemical databases.

Research Findings on Related Fluorinated Biphenyls

To illustrate the impact of structural modifications on physical properties, the following table compares the properties of the parent biphenyl compound with a related fluorinated derivative. This comparison highlights the significant influence of fluorine substitution.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
BiphenylC₁₂H₁₀154.2125569-71
4,4'-DifluorobiphenylC₁₂H₈F₂190.19254-25594-95

Data compiled from chemical property databases and organic synthesis archives. orgsyn.orgchemeo.com The data demonstrates that while the boiling point is not significantly altered, the melting point increases with difluorination, reflecting changes in the crystal lattice energy due to intermolecular interactions involving fluorine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14F2 B3046024 1,1'-Biphenyl, 3,4-difluoro-4'-propyl- CAS No. 118164-49-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-difluoro-4-(4-propylphenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2/c1-2-3-11-4-6-12(7-5-11)13-8-9-14(16)15(17)10-13/h4-10H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFWIAHIWUXKPNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50628738
Record name 3,4-Difluoro-4'-propyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50628738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118164-49-1
Record name 3,4-Difluoro-4'-propyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50628738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Structural Elucidation of Difluoropropylbiphenyl Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the magnetic fields around atomic nuclei.

Proton (1H) NMR for Structural Connectivity

Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms in a molecule, revealing their chemical environment and proximity to other protons. In the case of 1,1'-Biphenyl, 3,4-difluoro-4'-propyl-, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the propyl group.

Based on the analysis of the analogous compound, 4′-(tert-butyl)-3,4-difluoro-1,1′-biphenyl, the aromatic region of the spectrum would be complex due to the various coupling interactions between the protons and fluorine atoms. nih.gov The protons on the difluorinated ring will exhibit splitting patterns influenced by both neighboring protons and through-space coupling with the fluorine atoms. The protons on the propyl-substituted ring will show a more straightforward aromatic splitting pattern. The propyl group itself would be identified by a characteristic triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, and another triplet for the methylene group attached to the biphenyl (B1667301) core, with integrations corresponding to 3H, 2H, and 2H, respectively.

Table 1: Predicted ¹H NMR Data for 1,1'-Biphenyl, 3,4-difluoro-4'-propyl- Based on an Analogous Compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic-H 7.4 - 7.6 m -
Propyl-CH₂ (benzylic) ~2.6 t ~7.5
Propyl-CH₂ ~1.6 sextet ~7.5

Data is predicted based on the analysis of 4′-(tert-butyl)-3,4-difluoro-1,1′-biphenyl. nih.gov

Carbon-13 (13C) NMR for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) is instrumental in defining the carbon skeleton of a molecule. For 1,1'-Biphenyl, 3,4-difluoro-4'-propyl-, the ¹³C NMR spectrum would display signals for each unique carbon atom. The carbon atoms directly bonded to fluorine will show characteristic splitting (JCF) in the ¹³C NMR spectrum, which is a powerful diagnostic tool. nih.gov

The spectrum of the analogous 4′-(tert-butyl)-3,4-difluoro-1,1′-biphenyl shows distinct signals for the fluorinated and non-fluorinated aromatic rings, as well as for the alkyl group. The carbons C-3 and C-4 on the difluorinated ring are expected to appear as doublets with large coupling constants due to direct bonding to fluorine. The other aromatic carbons will also show smaller C-F couplings. The propyl group will be represented by three distinct signals in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Data for 1,1'-Biphenyl, 3,4-difluoro-4'-propyl- Based on an Analogous Compound

Carbon Assignment Predicted Chemical Shift (δ, ppm) C-F Coupling (JCF, Hz)
Aromatic C-F 149 - 151 ~245 (¹JCF)
Aromatic C-C 136 - 138 -
Aromatic C-H 115 - 126 12 - 13.5 (²JCF or ³JCF)
Propyl-CH₂ (benzylic) ~37 -
Propyl-CH₂ ~24 -

Data is predicted based on the analysis of 4′-(tert-butyl)-3,4-difluoro-1,1′-biphenyl. nih.gov

Fluorine-19 (19F) NMR as a Structural Probe

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. Given the two fluorine atoms at the 3 and 4 positions of one of the biphenyl rings, the ¹⁹F NMR spectrum would provide unambiguous evidence for their presence and chemical environment. The chemical shifts of the fluorine atoms are highly dependent on their electronic surroundings. The two fluorine atoms would likely appear as distinct signals, and their coupling to each other (JFF) and to nearby protons (JHF) would provide valuable structural information.

Two-Dimensional NMR Techniques (e.g., COSY)

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are used to establish correlations between coupled nuclei. A ¹H-¹H COSY experiment on 1,1'-Biphenyl, 3,4-difluoro-4'-propyl- would reveal which protons are coupled to each other. Cross-peaks in the COSY spectrum would confirm the connectivity within the propyl group (e.g., correlations between the methyl and adjacent methylene protons, and between the two methylene groups). It would also help to unravel the complex coupling network within the aromatic regions of the molecule.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique for identifying functional groups. The FTIR spectrum of 1,1'-Biphenyl, 3,4-difluoro-4'-propyl- would be characterized by several key absorption bands.

Drawing from the analysis of 4′-(tert-butyl)-3,4-difluoro-1,1′-biphenyl, the spectrum would exhibit characteristic peaks for aromatic C-H stretching, C=C stretching in the aromatic rings, and C-F stretching. nih.gov The aliphatic C-H stretching and bending vibrations of the propyl group would also be prominent.

Table 3: Predicted FTIR Data for 1,1'-Biphenyl, 3,4-difluoro-4'-propyl- Based on an Analogous Compound

Vibrational Mode Predicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch ~3000 - 3100
Aliphatic C-H Stretch (propyl) ~2850 - 2960
Aromatic C=C Stretch ~1490 - 1610
C-H Bending ~1265

Data is predicted based on the analysis of 4′-(tert-butyl)-3,4-difluoro-1,1′-biphenyl. nih.gov

Raman Spectroscopy for Molecular Vibrations and Phase Transitions

Raman spectroscopy serves as a powerful non-destructive technique for probing the vibrational modes of molecules, offering detailed insights into chemical structure, polymorphism, and phase behavior. nih.govspectroscopyonline.com In the study of 1,1'-Biphenyl, 3,4-difluoro-4'-propyl-, Raman spectroscopy can identify characteristic vibrations associated with its distinct structural components. The Raman spectrum is expected to be dominated by several key vibrational modes, including the C-H stretching of the aromatic rings and the propyl chain, the stretching modes of the carbon-carbon bonds within the phenyl rings, and the stretching of the inter-ring C-C bond. researchgate.net The presence of fluorine substituents introduces C-F vibrational modes, which are also detectable.

The analysis of biphenyl and its derivatives shows strong characteristic peaks for C-H stretching (~3065 cm⁻¹), phenyl ring CCC stretching (~1600 cm⁻¹), C-C inter-ring bridge bond stretching (~1280 cm⁻¹), and CCC trigonal breathing mode (~1000 cm⁻¹). researchgate.net The precise positions of these peaks for 1,1'-Biphenyl, 3,4-difluoro-4'-propyl- would be influenced by the electronic effects of the fluorine atoms and the conformational state of the molecule.

Furthermore, temperature-dependent Raman spectroscopy is an effective method for investigating structural phase transitions in molecular crystals and liquid crystals. researchgate.net As the compound is heated or cooled through a phase transition, such as from a crystalline solid to a liquid crystalline phase or to an isotropic liquid, distinct changes in the Raman spectrum can be observed. These changes may manifest as shifts in peak frequencies, alterations in peak widths, or the appearance or disappearance of specific bands, particularly the low-frequency lattice modes which are highly sensitive to crystal packing. spectroscopyonline.com For instance, studies on structurally related fluorinated terphenyls have successfully used these spectral changes to characterize Crystal-Nematic and Nematic-Isotropic phase transitions. researchgate.net

Table 1: Expected Characteristic Raman Vibrational Modes for 1,1'-Biphenyl, 3,4-difluoro-4'-propyl-

Vibrational ModeTypical Wavenumber (cm⁻¹)Structural Component
C-H Stretch (Aromatic)~3065Phenyl Rings
C-H Stretch (Aliphatic)2850 - 3000Propyl Group
C=C Ring Stretch~1600Phenyl Rings
C-C Inter-ring Stretch~1280Biphenyl Bridge
C-F Stretch1000 - 1400Difluorophenyl Ring
CCC Ring Breathing~1000Phenyl Rings

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical tool for the unambiguous determination of the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For 1,1'-Biphenyl, 3,4-difluoro-4'-propyl-, HRMS provides definitive confirmation of its molecular formula, C₁₅H₁₄F₂. The technique can distinguish the exact mass of the molecule from other molecules with the same nominal mass, thereby confirming its identity.

The analysis involves ionizing the molecule and measuring the m/z of the resulting molecular ion [M]⁺. The experimentally measured mass is then compared to the theoretically calculated mass based on the elemental formula and the most abundant isotopes of each element. A close match between the found and calculated values, typically within a few parts per million (ppm), validates the molecular formula.

In addition to determining the molecular weight, mass spectrometry provides structural information through the analysis of fragmentation patterns. When the molecular ion is subjected to energy, it breaks apart into smaller, characteristic fragment ions. For 1,1'-Biphenyl, 3,4-difluoro-4'-propyl-, predictable fragmentation pathways include the cleavage of the propyl group (a loss of 29 or 43 Da, corresponding to C₂H₅ or C₃H₇) and the scission of the bond connecting the two phenyl rings.

Table 2: HRMS Data for 1,1'-Biphenyl, 3,4-difluoro-4'-propyl-

Molecular FormulaCalculated Mass (Da)
C₁₅H₁₄F₂232.1063

Table 3: Plausible Mass Spectrometry Fragmentation for 1,1'-Biphenyl, 3,4-difluoro-4'-propyl-

Ionm/z (Da)Description
[C₁₅H₁₄F₂]⁺232.11Molecular Ion
[C₁₂H₇F₂]⁺189.05Loss of propyl group (-C₃H₇)
[C₁₃H₉F₂]⁺203.07Loss of ethyl group (-C₂H₅)
[C₉H₁₁]⁺119.09Propyl-phenyl fragment
[C₆H₃F₂]⁺113.02Difluoro-phenyl fragment

X-ray Crystallography for Solid-State Structure Determination

For biphenyl derivatives, a key structural parameter is the torsional or dihedral angle between the planes of the two aromatic rings. This angle is a result of the balance between the steric hindrance of the ortho substituents, which favors a twisted conformation, and π-conjugation, which favors a planar arrangement. In the crystalline phase, intermolecular packing forces also play a significant role in determining the final conformation.

While the specific crystal structure for 1,1'-Biphenyl, 3,4-difluoro-4'-propyl- is not detailed in the available literature, analysis of related fluorinated biphenyl compounds provides valuable insight. For example, the solid-state structure of 2,2'-difluorobiphenyl, determined by X-ray diffraction, reveals a single conformation where the two rings are twisted with a dihedral angle of approximately 58°. researchgate.net The substitution pattern in 1,1'-Biphenyl, 3,4-difluoro-4'-propyl-, with fluorine atoms at the 3- and 4-positions, results in less steric hindrance at the inter-ring bond compared to 2,2'-substituted analogs. Consequently, the dihedral angle is expected to be influenced more significantly by crystal packing effects, potentially leading to a different torsional angle.

Table 4: Comparison of Dihedral Angles in Biphenyl Derivatives

CompoundDihedral Angle (°)Method
Biphenyl (gas phase)~44Electron Diffraction
2,2'-Difluorobiphenyl~58X-ray Crystallography researchgate.net
2,2'-Bis[(perfluoropyridin-4-yl)oxy]-1,1'-biphenyl27.30X-ray Crystallography nih.gov

Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice, based on the electron distribution of the molecule. nih.gov This analysis partitions the crystal space into regions where the electron density of a sum of spherical atoms for the molecule of interest dominates the corresponding sum over the crystal. The resulting surface provides a powerful visual representation of how neighboring molecules interact.

For 1,1'-Biphenyl, 3,4-difluoro-4'-propyl-, the Hirshfeld surface would be mapped with functions like d_norm, which highlights regions of close intermolecular contact. The primary interactions expected to stabilize the crystal packing include:

H···H contacts: Arising from the interactions between hydrogen atoms on the phenyl rings and the propyl chain.

C···H/H···C contacts: Representing interactions between carbon atoms of the phenyl rings and hydrogen atoms of neighboring molecules.

F···H/H···F contacts: Weak hydrogen bonds and other contacts involving the electronegative fluorine atoms and hydrogen atoms from adjacent molecules. nih.gov

Table 5: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

Contact TypeContribution to Hirshfeld Surface (%)Description
H···H~45%Van der Waals forces
C···H / H···C~30%C-H···π interactions and van der Waals
F···H / H···F~15%Weak hydrogen bonds and dipole-dipole interactions
Other (C···C, C···F)~10%π-π stacking, other interactions

Computational and Theoretical Investigations of Difluoropropylbiphenyls

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. researchgate.net It is frequently employed to predict the properties of molecules like 1,1'-Biphenyl, 3,4-difluoro-4'-propyl- with a favorable balance between accuracy and computational cost.

The first step in a computational analysis is typically to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For 1,1'-Biphenyl, 3,4-difluoro-4'-propyl-, DFT calculations would identify the minimum energy conformation by calculating forces on each atom and adjusting their positions until a stable structure is reached.

Key parameters obtained from geometry optimization include bond lengths, bond angles, and, crucially for biphenyls, the dihedral (twist) angle between the two phenyl rings. In the parent biphenyl (B1667301) molecule, this twist angle is approximately 44-45° in the gas phase, representing a balance between steric hindrance of the ortho-hydrogens (favoring a twisted state) and π-conjugation across the rings (favoring a planar state).

For 1,1'-Biphenyl, 3,4-difluoro-4'-propyl-, the substitution pattern would influence this angle. The fluorine atoms at the 3 and 4 positions and the propyl group at the 4' position are not expected to introduce significant steric hindrance at the ortho positions (2, 2', 6, 6'). Therefore, the dihedral angle would likely be similar to that of unsubstituted biphenyl.

Table 1: Illustrative Optimized Geometric Parameters for a Substituted Biphenyl (DFT/B3LYP/6-311G level)

ParameterDescriptionTypical Value
d(C1-C1') Inter-ring bond length~1.49 Å
∠(C2-C1-C1') Bond angle at the inter-ring junction~120°
τ(C2-C1-C1'-C2') Inter-ring dihedral (twist) angle~45°

The electronic properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net

HOMO: Represents the ability to donate an electron. A higher HOMO energy level indicates a better electron donor.

LUMO: Represents the ability to accept an electron. A lower LUMO energy level indicates a better electron acceptor.

HOMO-LUMO Gap (ΔE): A small gap suggests the molecule is more reactive and polarizable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

Table 2: Representative Frontier Orbital Energies for a Substituted Biphenyl

ParameterDescriptionIllustrative Energy (eV)
E(HOMO) Energy of the Highest Occupied Molecular Orbital-5.85 eV
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital-1.10 eV
ΔE HOMO-LUMO Energy Gap4.75 eV

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. uni-muenchen.de It is calculated by determining the electrostatic potential on the surface of the molecule, providing a guide to its reactivity towards electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) species. rsc.org

On an MEP map:

Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack.

Blue regions indicate positive electrostatic potential, poor in electrons, and are susceptible to nucleophilic attack.

Green regions represent neutral potential.

For 1,1'-Biphenyl, 3,4-difluoro-4'-propyl-, the MEP map would show regions of negative potential (red) localized around the highly electronegative fluorine atoms. researchgate.net The π-systems of the aromatic rings would also show areas of negative potential above and below the plane of the rings. Regions of positive potential (blue) would likely be found around the hydrogen atoms of the molecule. This information is invaluable for predicting intermolecular interactions and sites of chemical reactivity.

The rotation around the C1-C1' single bond in biphenyl derivatives is a key conformational process. A torsion angle potential scan involves calculating the molecule's energy at various fixed dihedral angles to map out the energy profile of this rotation. This allows for the determination of rotational energy barriers—the energy required to rotate from a stable conformation (a minimum) through a transition state (a maximum).

For biphenyls, there are typically two main barriers:

Planar Barrier (0° dihedral angle): This transition state is destabilized by the steric clash between ortho-substituents.

Perpendicular Barrier (90° dihedral angle): This transition state is destabilized by the complete loss of π-conjugation between the rings.

In 1,1'-Biphenyl, 3,4-difluoro-4'-propyl-, the substituents are not in the ortho positions, so the steric hindrance at the planar conformation is minimal and similar to that of unsubstituted biphenyl. Therefore, the rotational barriers would be expected to be relatively low, comparable to the ~2 kcal/mol barrier for the planar transition state and the ~2.2 kcal/mol barrier for the perpendicular transition state observed in biphenyl itself. nih.govcomporgchem.com

Table 3: Predicted Rotational Barriers for 1,1'-Biphenyl, 3,4-difluoro-4'-propyl-

Transition StateDihedral AnglePredicted Barrier Height (kcal/mol)Primary Destabilizing Factor
Planar ~2.0Steric Hindrance (ortho-hydrogens)
Perpendicular 90°~2.2Loss of π-conjugation

Molecular Dynamics Simulations for Dynamic Behavior and Ordering Phenomena

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time. mdpi.com An MD simulation calculates the trajectories of atoms and molecules by solving Newton's equations of motion, providing insights into dynamic processes and the properties of materials in bulk phases (e.g., liquid crystals). nih.govmdpi.com

For a compound like 1,1'-Biphenyl, 3,4-difluoro-4'-propyl-, which is a component of some liquid crystal mixtures, MD simulations are particularly useful for:

Simulating Phase Behavior: Predicting how molecules pack and order themselves in condensed phases.

Calculating Bulk Properties: Determining properties like viscosity, diffusion coefficients, and response to external fields.

Analyzing Intermolecular Forces: Understanding how the fluorine and propyl substituents mediate interactions with neighboring molecules, which is crucial for the formation of specific liquid crystalline phases.

Simulations would track the rotational and translational motion of many molecules, revealing how the shape and electrostatic properties of 1,1'-Biphenyl, 3,4-difluoro-4'-propyl- contribute to the collective ordering and phase transitions of the material.

Quantum Chemical Studies on Chemical Reactivity and Stability

Quantum chemical methods, particularly DFT, provide a suite of descriptors that quantify the chemical reactivity and stability of a molecule. researchgate.net These descriptors are derived from the electronic structure calculations described previously.

Global Reactivity Descriptors: Parameters like the HOMO-LUMO gap, chemical hardness (resistance to change in electron distribution), and electrophilicity index are calculated to provide a general measure of the molecule's stability and reactivity. A larger HOMO-LUMO gap generally corresponds to higher kinetic stability.

Local Reactivity Descriptors (Fukui Functions): These calculations identify which specific atoms within the molecule are most susceptible to nucleophilic, electrophilic, or radical attack. For 1,1'-Biphenyl, 3,4-difluoro-4'-propyl-, these calculations would likely highlight the carbon atoms attached to the fluorine atoms and specific positions on the aromatic rings as the most reactive sites.

Reaction Pathway Analysis: For a proposed chemical reaction, quantum chemical methods can be used to map the entire reaction pathway, identifying transition states and calculating activation energies. This allows for a theoretical prediction of reaction feasibility and kinetics.

Advanced Materials Science Applications of Fluorinated Propylbiphenyl Derivatives

Liquid Crystalline Materials Development

The development of new liquid crystal (LC) materials is driven by the demand for displays with higher resolution, faster switching speeds, and lower power consumption. Fluorinated biphenyl (B1667301) derivatives, including 1,1'-Biphenyl, 3,4-difluoro-4'-propyl-, are key components in the formulation of advanced LC mixtures that meet these demanding requirements.

Design Principles for High Birefringence and Low Rotational Viscosity Liquid Crystals

The performance of a liquid crystal display is intrinsically linked to the physical properties of the LC material, primarily its birefringence (Δn) and rotational viscosity (γ₁). High birefringence allows for the use of thinner liquid crystal cells, which in turn leads to faster response times. mdpi.com Low rotational viscosity is also crucial for achieving rapid switching between different molecular orientations.

The molecular structure of 1,1'-Biphenyl, 3,4-difluoro-4'-propyl- is designed to contribute favorably to these properties. The biphenyl core provides a rigid, elongated structure that is essential for establishing the liquid crystalline order and contributes to a high polarizability anisotropy, which is a key factor for high birefringence. The propyl chain at the 4'-position further enhances the molecular aspect ratio.

The strategic placement of two fluorine atoms on one of the phenyl rings at the 3 and 4 positions is a critical design feature. These lateral fluorine substitutions can influence the intermolecular interactions and the molecular packing, which in turn affects both birefringence and viscosity. While extensive π-electron conjugation is a primary strategy for increasing birefringence, the introduction of fluorine can sometimes lead to a slight decrease in this property. However, the benefits of fluorination, such as the modification of dielectric anisotropy and the reduction of viscosity, often outweigh this effect. The presence of fluorine atoms can lower the melting point and suppress the formation of undesirable smectic phases, thereby broadening the operational temperature range of the nematic phase. mdpi.com

PropertyInfluence of Molecular Structure
High Birefringence (Δn) Elongated, rigid molecular core (biphenyl); Extended π-conjugation.
Low Rotational Viscosity (γ₁) Shorter alkyl chains; Lateral substitutions (e.g., fluorine) that can disrupt intermolecular interactions.

Thermotropic and Bent-Core Liquid Crystal Architectures

1,1'-Biphenyl, 3,4-difluoro-4'-propyl- is a component of thermotropic liquid crystals, which exhibit phase transitions dependent on temperature. Its calamitic (rod-like) molecular shape is typical for materials that form nematic and smectic phases.

While the primary focus for this compound is in conventional calamitic liquid crystal phases, the broader field of liquid crystal research also encompasses more complex molecular architectures like bent-core or "banana" liquid crystals. These materials can exhibit unique polar and chiral properties even when composed of achiral molecules. The principles of molecular design learned from compounds like 1,1'-Biphenyl, 3,4-difluoro-4'-propyl-, particularly the influence of fluorination on intermolecular interactions and phase behavior, can be applied to the design of novel bent-core systems.

Phase Behavior and Polymorphism Studies (e.g., Nematic, Smectic, Twist-Bend Nematic Phases)

The phase behavior of liquid crystals is a critical aspect of their characterization and application. The transition between different phases, such as crystalline, smectic, nematic, and isotropic liquid, occurs at specific temperatures and can be investigated using techniques like differential scanning calorimetry (DSC) and polarized optical microscopy (POM). researchgate.netnih.gov

For a calamitic molecule like 1,1'-Biphenyl, 3,4-difluoro-4'-propyl-, the expected phase sequence upon cooling from the isotropic liquid would typically be the nematic phase, characterized by long-range orientational order but no positional order, followed by one or more smectic phases at lower temperatures, which possess a layered structure. mdpi.com The specific transition temperatures and the types of smectic phases formed are highly dependent on the molecular structure. The difluoro-substitution in this compound is expected to influence the stability and type of mesophases observed. For instance, fluorination can suppress the tendency to form highly ordered smectic phases and favor the nematic phase over a wider temperature range. nih.gov

Table of Expected Phase Transitions for a Fluorinated Biphenyl Compound

Transition Description
Isotropic to Nematic (I-N) Loss of positional order, retention of long-range orientational order.
Nematic to Smectic (N-Sm) Formation of layered structures from the orientationally ordered fluid.

Application in Fast-Response Liquid Crystal Devices

The demand for liquid crystal devices with sub-millisecond response times is driven by applications such as high-frame-rate displays, virtual and augmented reality, and optical communications. jbnu.ac.krresearchgate.net Achieving such fast switching requires the optimization of both the liquid crystal material and the device configuration. mdpi.comlabscoop.comgoogle.com

Compounds like 1,1'-Biphenyl, 3,4-difluoro-4'-propyl- are valuable components in liquid crystal mixtures designed for fast-response devices. As discussed, the fluorination can lead to a lower rotational viscosity, which is a key parameter for reducing the switching time. The relationship between response time (τ), rotational viscosity (γ₁), cell gap (d), and elastic constant (K) is given by:

τ ∝ (γ₁ * d²) / K

Organic Electronic Materials

Beyond liquid crystal displays, fluorinated organic molecules are finding increasing use in the field of organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs).

Components in Organic Light-Emitting Diodes (OLEDs)

In OLEDs, organic materials are used for charge transport and light emission. The performance of an OLED is highly dependent on the properties of the materials used in its various layers, including the emissive layer, host materials, and charge transport layers. mdpi.com

Biphenyl-containing molecules are often used as the core for host materials in phosphorescent OLEDs (PHOLEDs). A host material needs to have a high triplet energy to efficiently transfer energy to the phosphorescent dopant, as well as good charge-transporting properties and thermal stability.

The introduction of fluorine atoms into the host material can have several beneficial effects. The strong electron-withdrawing nature of fluorine can be used to tune the HOMO and LUMO energy levels of the molecule, which is crucial for optimizing charge injection and transport. Furthermore, fluorination can enhance the thermal and morphological stability of the material, leading to longer device lifetimes.

While direct application of 1,1'-Biphenyl, 3,4-difluoro-4'-propyl- as a primary OLED material is not widely reported, its structural motifs are relevant to the design of advanced host materials. The difluorobiphenyl core can be functionalized with other groups to create molecules with the desired electronic properties for use in high-efficiency OLEDs. The understanding of structure-property relationships gained from the study of liquid crystals is transferable to the design of new materials for organic electronics.

Application in Organic Solar Cells and Dye-Sensitized Solar Cells

Biphenyl-containing molecules are utilized in the development of organic solar cells (OSCs) and dye-sensitized solar cells (DSSCs). In OSCs, biphenyl derivatives can be incorporated into the photoactive layer as an additive to enhance power conversion efficiency. The addition of biphenyl compounds to the blend of electron donor and acceptor materials can improve the morphology and charge transport properties of the active layer, leading to more efficient devices. google.com For instance, a Korean patent describes how introducing a biphenyl compound into the photoactive layer, which includes a hole acceptor and an electron acceptor, can significantly enhance the efficiency of an organic solar cell. google.com

Molecular Wires and Organic Semiconductors

Organic semiconductors are the foundation of organic electronics, with applications in devices like organic field-effect transistors (OFETs). sigmaaldrich.com These materials are attractive due to their potential for low-cost fabrication on flexible substrates. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used. Biphenyl derivatives have been explored as components of organic semiconductors. For instance, a novel air-stable n-type organic semiconductor, 4,4′-bis[(6,6′-diphenyl)-2,2-difluoro-1,3,2-dioxaborine], has been developed and used in organic ambipolar field-effect transistors. researchgate.net

The introduction of fluorine atoms into organic semiconductors is a common strategy to modify their electronic properties, often leading to improved electron mobility and air stability. mdpi.com The electron-withdrawing nature of fluorine can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can be beneficial for charge injection and transport. Although there is no specific literature on the use of 1,1'-Biphenyl, 3,4-difluoro-4'-propyl- as a molecular wire or organic semiconductor, its fluorinated biphenyl core suggests it could be a candidate for such applications, potentially exhibiting interesting charge transport characteristics.

Polymeric Materials and Frameworks

Microporous organic polymers (MOPs) are a class of materials characterized by their high surface area, low density, and permanent porosity. wlu.ca These features make them promising for applications such as gas storage and separation. researchgate.netrsc.org MOPs are typically synthesized from rigid organic building blocks through reactions that create a robust, porous network. rsc.orgnih.gov Biphenyl units are often used as these rigid linkers in the synthesis of MOPs. For example, a series of hyper-cross-linked polymers have been prepared through Friedel–Crafts alkylation reactions between biphenyl and a cross-linker, resulting in materials with high surface areas and significant CO2 uptake capacity. rsc.org

While the direct use of 1,1'-Biphenyl, 3,4-difluoro-4'-propyl- in the synthesis of MOPs is not reported, its rigid biphenyl structure makes it a conceptually suitable building block. The presence of fluoro and propyl groups could further tune the properties of the resulting polymer, such as its pore size and affinity for specific gases, which is crucial for selective gas separation applications.

Aromatic polyimides are a class of high-performance polymers known for their excellent thermal, chemical, and mechanical stability. uva.es When these polymers contain fluorine atoms, they often exhibit enhanced gas permeability and selectivity, making them highly suitable for membrane-based gas separation. psu.edumonash.edu The incorporation of bulky, rigid groups, such as those containing biphenyl and trifluoromethyl (CF3) moieties, can increase the fractional free volume of the polymer, which facilitates the transport of gas molecules through the membrane. uva.esresearchgate.net

Research has shown that polyimides synthesized from diamines containing a biphenyl unit and CF3 groups exhibit high thermal stability and good solubility, which are important for membrane fabrication. uva.esmonash.edu The introduction of methyl substituents on the biphenyl unit has been found to further improve the gas transport properties. monash.edu Although the specific compound 1,1'-Biphenyl, 3,4-difluoro-4'-propyl- is not mentioned in the context of these polyimides, the general principles of using fluorinated biphenyl structures to enhance gas separation performance are well-established. psu.eduresearchgate.netmdpi.com

The table below summarizes the gas permeability and selectivity of a fluorinated polyimide derived from 2,5-bis(4-amino-2-trifluoromethylphenoxy)biphenyl (PPDA) and 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA).

Gas PairPermeability (P) / BarrerSelectivity (α)
H₂/CH₄134.1114.6
O₂/N₂4.44.9
CO₂/CH₄26.222.4

Data extracted from structure-property studies on fluorinated polyimide isomers containing biphenyl moieties.

Covalent triazine frameworks (CTFs) are a subclass of porous organic polymers that have garnered significant attention for their potential in gas separation and storage. rsc.org These materials are constructed from nitrogen-containing triazine rings linked by aromatic units. nih.gov The presence of nitrogen atoms in the framework imparts a higher affinity for CO2, which is beneficial for CO2 capture applications. nih.gov

Biphenyl units have been used as the linking groups in the synthesis of CTFs. For example, a biphenyl-based CTF has been used as a filler material in mixed-matrix membranes for CO2/CH4 separation. The incorporation of this CTF into a polyimide matrix resulted in a significant increase in CO2 permeability while maintaining high selectivity. nih.gov The synthesis of CTFs can be achieved through various methods, including the aromatic nucleophilic substitution of cyanuric chloride with organolithium reagents derived from compounds like 4,4′-diiodobiphenyl. nih.gov While there is no specific mention of using 1,1'-Biphenyl, 3,4-difluoro-4'-propyl- to create CTFs, its biphenyl core structure is analogous to the building blocks used in the literature.

The table below shows the CO2/CH4 separation performance of mixed-matrix membranes containing a biphenyl-based CTF in a Matrimid® polymer matrix.

Filler Loading (wt%)CO₂ Permeability (Barrer)CO₂/CH₄ Selectivity
06.838
812.038
1615.138
2414.536

Data extracted from Biphenyl-Based Covalent Triazine Framework/Matrimid® Mixed-Matrix Membranes for CO2/CH4 Separation. nih.gov

Perovskite Solar Cell Modifiers and Dopants

Perovskite solar cells (PSCs) have emerged as a highly promising photovoltaic technology due to their high power conversion efficiencies and low manufacturing costs. However, their long-term stability remains a significant challenge. Modifying the perovskite material or the charge-transporting layers with additives and dopants is a common strategy to enhance both the efficiency and stability of PSCs. mdpi.comnih.govnih.gov

While there is no specific research on the use of 1,1'-Biphenyl, 3,4-difluoro-4'-propyl- as a modifier or dopant in perovskite solar cells, the properties of fluorinated organic molecules make them interesting candidates for this purpose. Fluorinated compounds have been used as additives in the hole-transporting material of PSCs to improve their performance. The introduction of fluorine can influence the energy levels and hydrophobicity of the material, which could lead to better device stability by preventing moisture ingress. researchgate.net Given the electronic properties imparted by the difluoro-biphenyl structure, it is conceivable that this compound could be investigated as an interfacial modifier or a dopant to improve charge extraction and reduce recombination losses in perovskite solar cells.

Interfacial Engineering with Self-Assembled Monolayers (SAMs)

Interfacial engineering is a critical strategy for improving the efficiency and stability of perovskite solar cells by optimizing the interfaces between the different layers of the device. The use of self-assembled monolayers (SAMs) has been identified as an effective method to modify these interfaces, leading to better energy level alignment, reduced interfacial recombination, and improved charge extraction. While direct research explicitly detailing the use of 1,1'-Biphenyl, 3,4-difluoro-4'-propyl- as a SAM in perovskite solar cells is not extensively documented in the provided search results, the principles of using fluorinated and biphenyl-containing molecules for this purpose can be inferred.

Fluorinated molecules are known to form hydrophobic surfaces, which can protect the perovskite layer from moisture-induced degradation. The biphenyl group provides a rigid and electronically conductive backbone, which is advantageous for efficient charge transport. The difluoro- and propyl- functional groups on the biphenyl structure can influence the molecular packing and electronic properties of the SAM.

The formation of a SAM with a molecule like 1,1'-Biphenyl, 3,4-difluoro-4'-propyl- at the interface, for instance between the electron transport layer (ETL) and the perovskite, could potentially lead to several benefits. The dipole moment induced by the fluorine atoms can favorably shift the work function of the underlying layer, leading to better energy level alignment with the perovskite and facilitating more efficient electron extraction. This can result in an increase in the open-circuit voltage (Voc) and fill factor (FF) of the solar cell.

Table 1: Potential Effects of 1,1'-Biphenyl, 3,4-difluoro-4'-propyl- SAMs on Perovskite Solar Cell Interfaces

Interfacial Property Potential Effect of Fluorinated Propylbiphenyl SAM
Energy Level Alignment Favorable shift in work function, reducing energy barriers for charge extraction.
Interfacial Recombination Passivation of surface defects, leading to reduced charge recombination losses.
Hydrophobicity Increased resistance to moisture ingress at the interface.

| Charge Transport | Rigid biphenyl core may facilitate ordered molecular packing for efficient charge transport. |

Influence on Film Homogeneity and Defect Passivation

The quality of the perovskite film is paramount to achieving high-performance solar cells. The presence of defects, such as grain boundaries, pinholes, and uncoordinated ions, can act as non-radiative recombination centers, which are detrimental to device efficiency and stability. Additive engineering, the incorporation of small amounts of specific compounds into the perovskite precursor solution, has been shown to be a powerful technique to improve film morphology and passivate defects.

While specific studies on 1,1'-Biphenyl, 3,4-difluoro-4'-propyl- as an additive were not found in the search results, the characteristics of fluorinated biphenyl compounds suggest a potential role in this area. The interaction of the fluorine atoms with the perovskite precursors during crystallization could modulate the crystal growth process, leading to larger grain sizes and a more uniform and pinhole-free film. A smoother and more homogeneous perovskite film enhances the contact with adjacent layers, improving charge extraction and reducing short-circuiting pathways.

Furthermore, the functional groups on the biphenyl molecule can interact with defects in the perovskite lattice. For instance, the electron-rich fluorine atoms could potentially coordinate with undercoordinated lead (Pb2+) ions, which are common defect sites in lead-halide perovskites. This passivation of defects reduces trap-state density, thereby suppressing non-radiative recombination and increasing the charge carrier lifetime. The result is an improvement in both the Voc and the short-circuit current density (Jsc) of the solar cell.

Table 2: Potential Impact of 1,1'-Biphenyl, 3,4-difluoro-4'-propyl- Additive on Perovskite Film Properties

Film Property Potential Influence of Fluorinated Propylbiphenyl Additive
Crystallinity May promote the growth of larger, more oriented perovskite grains.
Morphology Can lead to smoother and more homogeneous films with reduced pinholes.
Defect Density Functional groups may passivate point defects, reducing trap-assisted recombination.

| Carrier Lifetime | Reduced defect density can lead to longer charge carrier lifetimes. |

Stability Enhancement Mechanisms in Perovskite Solar Modules

The long-term operational stability of perovskite solar modules is a critical factor for their commercial viability. Degradation in perovskite solar cells can be initiated by various environmental factors, including moisture, oxygen, heat, and UV light. The incorporation of fluorinated compounds has been a widely explored strategy to enhance the stability of these devices.

The hydrophobic nature imparted by the fluorine atoms in 1,1'-Biphenyl, 3,4-difluoro-4'-propyl- can play a significant role in improving the moisture resistance of the perovskite film. By repelling water molecules, it can prevent the hydration and subsequent degradation of the perovskite crystal structure, which is a primary failure mechanism.

When used as an interfacial layer or an additive, 1,1'-Biphenyl, 3,4-difluoro-4'-propyl- could also suppress ion migration, another key degradation pathway in perovskite solar cells. The interaction of the molecule with the perovskite lattice might increase the activation energy for ion movement, thereby reducing the hysteresis often observed in the current-voltage characteristics and improving the operational stability of the device under continuous illumination.

Table 3: Potential Stability Enhancement Mechanisms by 1,1'-Biphenyl, 3,4-difluoro-4'-propyl-

Degradation Factor Potential Mitigation Mechanism
Moisture Increased hydrophobicity of the perovskite film or interface.
Heat Enhanced thermal stability due to strong C-F bonds and rigid molecular structure.
Ion Migration Suppression of mobile ion movement within the perovskite lattice.

| Photodegradation | Potential to passivate defects that can act as sites for photochemical reactions. |

Chemical Reactivity and Derivatization Strategies for Functionalization

Electrophilic Aromatic Substitution Reactions of Biphenyl (B1667301) Derivatives

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing aromatic compounds. wikipedia.orgmasterorganicchemistry.com In biphenyl systems, the reactivity and regioselectivity (the position of attack) are influenced by the substituents on both rings. pearson.comyoutube.com The phenyl group itself is considered an activating group and directs incoming electrophiles to the ortho and para positions. pearson.com

For 1,1'-Biphenyl, 3,4-difluoro-4'-propyl-, the two rings exhibit different levels of activation towards electrophiles:

The 4'-Propylphenyl Ring: The propyl group is an alkyl group, which is an electron-donating group (EDG) through an inductive effect. libretexts.org EDGs activate the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than unsubstituted benzene (B151609). wikipedia.org As an activating group, the propyl substituent is an ortho, para-director. Since the para position (C4') is already substituted, electrophilic attack is strongly directed to the two equivalent ortho positions (C3' and C5').

Due to the strong activating effect of the propyl group and the deactivating nature of the two fluorine atoms, electrophilic aromatic substitution on 1,1'-Biphenyl, 3,4-difluoro-4'-propyl- is predicted to occur almost exclusively on the 4'-propylphenyl ring. The primary products would result from substitution at the C3' and C5' positions. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 1,1'-Biphenyl, 3,4-difluoro-4'-propyl-
Substituent GroupElectronic EffectRing ActivityDirecting EffectMost Probable Substitution Position(s)
-CH₂CH₂CH₃ (Propyl)Electron-Donating (Inductive)ActivatingOrtho, ParaC3' and C5'
-F (Fluoro)Electron-Withdrawing (Inductive) > Electron-Donating (Resonance)DeactivatingOrtho, ParaNegligible reaction expected

Post-Synthetic Functionalization of the Biphenyl Core

Post-synthetic functionalization refers to the chemical modification of a molecule after its primary core has been assembled. This strategy is crucial for introducing diverse functionalities and fine-tuning molecular properties. For fluorinated biphenyls, several modern methods can be employed.

One approach involves leveraging the C-F bond as a synthetic handle. While the C-F bond is the strongest single bond to carbon, making it generally inert, it can be functionalized under specific conditions. nih.gov For polyfluorinated aromatics, Nucleophilic Aromatic Substitution (SNAr) is a common strategy where a nucleophile displaces a fluorine atom. researchgate.net However, this is more challenging for less-fluorinated systems like the 3,4-difluoro moiety and typically requires harsh conditions or strong electron-withdrawing groups to activate the ring.

A more versatile strategy is C-H bond functionalization. This avoids the need for pre-functionalized starting materials and allows for direct modification of the aromatic core. For instance, directed ortho-metalation can be used if a suitable directing group is present, followed by quenching with an electrophile.

Recent advancements in photocatalysis have enabled novel C-F and C-H bond functionalizations. For example, a photocatalytic method has been reported for coupling perfluoroarenes with arenes, proceeding through a perfluoroaryl radical. nih.gov This type of methodology represents a modern approach to creating complex, multi-fluorinated biaryl systems and could potentially be adapted for selective functionalization. nih.gov

Table 2: Potential Post-Synthetic Functionalization Strategies
StrategyTarget BondDescriptionPotential Application
Nucleophilic Aromatic Substitution (SNAr)C-FDisplacement of a fluorine atom by a nucleophile. Generally requires strong activation.Introduction of O, N, or S-based functional groups.
C-H Activation/FunctionalizationC-HDirect conversion of a C-H bond to a C-C or C-heteroatom bond, often via transition metal catalysis.Attaching new alkyl, aryl, or functional groups without pre-functionalization.
Photocatalytic CouplingC-F and C-HRadical-mediated reaction to form new C-C bonds under mild, light-induced conditions. nih.govBuilding more complex poly-aromatic systems.

Derivatization for Tailored Material Performance

The 1,1'-Biphenyl, 3,4-difluoro-4'-propyl- scaffold is a common structural motif in materials science, particularly in the field of liquid crystals (LCs). nih.gov The specific arrangement of the fluorinated and alkylated rings provides a foundation for the mesomorphic (liquid crystalline) properties. Derivatization of this core structure is a key strategy for tailoring material performance for applications such as liquid crystal displays (LCDs). beilstein-journals.org

The incorporation of fluorine atoms into the molecular core is known to significantly influence the physical properties of liquid crystals. nih.gov Compared to non-fluorinated analogues, fluorinated LCs often exhibit:

Modified Dielectric Anisotropy (Δε): The strong dipole moment of the C-F bond can be used to control the dielectric anisotropy, which is crucial for the operation of LCDs.

Reduced Viscosity (η): Lower viscosity allows for faster switching times in display applications.

Enhanced Stability: The strength of the C-F bond can improve the chemical and thermal stability of the material. nih.gov

Further derivatization of the biphenyl core can fine-tune these properties. For example, changing the length of the alkyl chain (the propyl group) can alter the melting point and the temperature range of the liquid crystal phases. Introducing other functional groups, such as cyano (-CN) or isothiocyanate (-NCS) groups, can dramatically increase the dielectric anisotropy. researchgate.net Synthesizing a variety of derivatives allows for the creation of LC mixtures with precisely controlled properties for specific technological needs. researchgate.net

Table 3: Effect of Derivatization on Liquid Crystal Properties
Derivatization TypeExample Functional GroupPrimary Effect on Performance
Altering alkyl chain length-C₅H₁₁ (Pentyl) instead of -C₃H₇Modifies melting point and clearing point; affects mesophase stability. nih.gov
Adding polar terminal groups-CN, -NCS, -OCF₃Increases dielectric anisotropy (Δε); affects birefringence. researchgate.net
Introducing lateral substituentsAdditional -F or -CH₃ on the coreLowers melting point; can influence viscosity and steric interactions.
Extending the rigid coreAddition of a third phenyl ring (terphenyl)Increases birefringence (Δn) and clearing point. mdpi.com

Annulation and Ring-Closing Metathesis Reactions in Biphenyl Synthesis

Annulation and Ring-Closing Metathesis (RCM) are powerful synthetic strategies used to construct new rings onto an existing molecular framework. When applied to biphenyl derivatives, these reactions can generate complex, polycyclic, and often chiral structures with unique topologies.

Annulation Reactions involve the formation of a new ring fused to a pre-existing one. A notable example is the palladium-catalyzed, iodine-mediated electrophilic annulation of 2-(1-alkynyl)biphenyls with disulfides. This reaction constructs a third, sulfur-containing ring, yielding 9-sulfenyl phenanthrene (B1679779) derivatives. nih.gov This demonstrates how the biphenyl core can serve as a template for building larger, fused aromatic systems.

Ring-Closing Metathesis (RCM) is a variation of olefin metathesis that intramolecularly joins two terminal alkene groups within the same molecule to form a cyclic alkene and volatile ethylene. wikipedia.orgorganic-chemistry.org This reaction has been creatively applied to biphenyl scaffolds to create "strapped" or "winding vine-shaped" molecules. bohrium.comchemrxiv.org In these syntheses, the two phenyl rings of a biphenyl are functionalized with chains containing terminal alkenes. The subsequent RCM reaction links these chains, creating a macrocyclic structure that wraps around the biphenyl axis. chemistryviews.org This approach not only generates complex architectures but can also induce axial chirality that is conformationally locked, leading to molecules that are stable to racemization. bohrium.com

These advanced synthetic methods transform simple biphenyl derivatives into sophisticated three-dimensional structures, opening avenues for applications in asymmetric catalysis, molecular recognition, and materials science. chemistryviews.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,4-difluoro-4'-propyl-1,1'-biphenyl, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. For example, coupling 3,4-difluoro-4-bromobiphenyl with a propyl-substituted boronic acid derivative in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a solvent system like acetone/water. Reaction optimization includes controlling temperature (80–100°C), stoichiometric ratios (1:1.1 aryl halide:boronic acid), and purification via flash chromatography with DCM/hexane (1:1) followed by ethanol recrystallization .

Q. How can the stereochemical configuration of the trans-4-propylcyclohexyl substituent be confirmed?

  • Methodology : X-ray crystallography using SHELX programs (e.g., SHELXL) is the gold standard for determining stereochemistry. Computational validation via DFT calculations can corroborate experimental data. For liquid crystalline derivatives, mesophase behavior (e.g., Cr → N transition at 68°C) observed via polarized optical microscopy also supports trans-configuration .

Q. What analytical techniques are critical for assessing purity and structural integrity?

  • Methodology :

  • HPLC : Use a C18 column with UV detection at 230/265 nm to confirm purity (>99.5%) .
  • NMR : ¹H and ¹³C NMR in CDCl₃ to verify substituent positions (e.g., δ 7.2–6.8 ppm for biphenyl protons, δ 2.5 ppm for propyl CH₂) .
  • GC-MS : Retention time and fragmentation patterns (e.g., m/z 314 for molecular ion [M⁺]) for trace impurity detection .

Advanced Research Questions

Q. How does the thermodynamic behavior of 3,4-difluoro-4'-propyl-1,1'-biphenyl compare to its 3,5-difluoro isomer?

  • Methodology : Measure heat capacity (Cₚ) via adiabatic calorimetry (300–330 K). The 3,4-difluoro isomer exhibits distinct phase transitions compared to 3,5-difluoro-4'-propyl-1,1'-biphenyl, which has reported Cₚ values of ~21.57 J/mol·K at 300.5 K with a 0.4% experimental error . Molecular dynamics simulations can further explain differences in entropy and lattice stability due to fluorine positioning .

Q. What role does this compound play in liquid crystal formulations, and how does fluorination enhance performance?

  • Methodology : As a mesogen core, the compound reduces rotational viscosity and improves thermal stability in nematic phases. Fluorine atoms enhance dipole moments and reduce intermolecular stacking, as evidenced by mesophase ranges (Cr 68°C → N 98°C → I) in derivatives. Comparative studies with trifluoro analogs show increased dielectric anisotropy (Δε) by ~30% .

Q. How can structural modifications (e.g., deuterium labeling) improve NMR sensitivity for mechanistic studies?

  • Methodology : Deuterate the propyl chain (e.g., 1,1-²H₂-propyl) via catalytic exchange or custom synthesis. This reduces ¹H signal overlap in NOESY/ROESY experiments, enabling precise analysis of molecular alignment in liquid crystalline matrices .

Q. What contradictions exist in reported synthetic yields, and how can reproducibility be ensured?

  • Analysis : Discrepancies in yields (e.g., 64–85%) arise from iodide byproduct formation in coupling reactions. Mitigation strategies include:

  • Using excess boronic acid (1.2 eq) to drive reaction completion.
  • Adding KI as a catalyst to suppress side reactions .

Q. How can QuEChERS-GC-MS/MS be optimized for detecting this compound in environmental samples?

  • Methodology : Use 13C-labeled internal standards (e.g., 13C-PCB-28) to correct matrix effects. Optimize extraction with acetonitrile and cleanup using PSA/C18 sorbents. Quantify via MRM transitions (m/z 232.1 → 203.1) with a detection limit of 0.1 ng/g in dust samples .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.